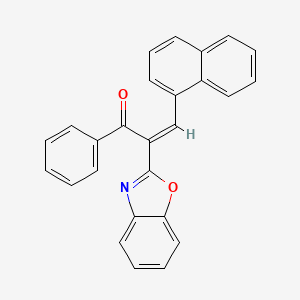
(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one is a complex organic compound that features a benzoxazole ring, a naphthyl group, and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one typically involves the condensation of benzoxazole derivatives with naphthyl and phenylprop-2-en-1-one precursors. The reaction conditions often require the use of strong bases or acids to facilitate the condensation process. For instance, the reaction may be carried out in the presence of sodium hydroxide or hydrochloric acid under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-benzoylamino-3-[4-(2-bromophenoxy)phenyl]acrylic acid: Shares structural similarities but differs in functional groups and biological activity.
(2Z)-2-cyano-N-(2,2’-dichlorobiphenyl-4-yl)-3-hydroxybut-2-enamide: Another compound with a similar backbone but distinct chemical properties.
Uniqueness
(2Z)-2-benzoxazol-2-yl-3-naphthyl-1-phenylprop-2-en-1-one is unique due to its specific combination of benzoxazole, naphthyl, and phenylprop-2-en-1-one moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H17NO2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-naphthalen-1-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C26H17NO2/c28-25(19-10-2-1-3-11-19)22(26-27-23-15-6-7-16-24(23)29-26)17-20-13-8-12-18-9-4-5-14-21(18)20/h1-17H/b22-17+ |
InChI Key |
YOPUPRQGLKUWKF-OQKWZONESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoic acid](/img/structure/B12160671.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12160677.png)
![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~8~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide](/img/structure/B12160679.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyridine-4-carboxamide](/img/structure/B12160690.png)
![2-isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone](/img/structure/B12160693.png)
![1-(2-methylpropyl)-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12160697.png)
![N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide](/img/structure/B12160700.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12160705.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12160712.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B12160719.png)

![N-(2,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12160728.png)

